molecular formula C6H10O6 B14051449 d-Gulonic g-lactone

d-Gulonic g-lactone

Cat. No.: B14051449
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-IOVATXLUSA-N
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Description

d-Gulonic γ-lactone (CAS 6322-07-2, C₆H₁₀O₆), also known as D-gulono-1,4-lactone, is a six-membered cyclic ester derived from D-gulonic acid. It is a chiral compound with a molecular weight of 178.14 g/mol and a specific rotation of +54.8° (in water) . Key physical properties include a melting point of 185–188°C, solubility in polar solvents (e.g., water, DMSO), and stability as a crystalline solid for over four years under ambient conditions .

This compound serves as a critical intermediate in organic synthesis, particularly for producing enantiomerically pure carbohydrates and ascorbic acid (Vitamin C) derivatives . Its stereochemistry and hydroxyl group arrangement enable its use in stereospecific reactions, such as the synthesis of 3-amino-2-hydroxybutanoic acid enantiomers .

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1

InChI Key

SXZYCXMUPBBULW-IOVATXLUSA-N

Isomeric SMILES

C([C@H](C1[C@H]([C@H](C(=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Oxidation and Lactonization of Glucose Derivatives

The conventional route to d-gulonic γ-lactone begins with the oxidation of glucose derivatives, such as d-gluconic acid, followed by intramolecular esterification. VulcanChem’s protocol involves oxidizing glucose under controlled acidic conditions to yield d-gulonic acid, which undergoes spontaneous lactonization at pH < 3. The γ-lactone forms preferentially due to its lower activation energy compared to the δ-lactone, a phenomenon corroborated by equilibrium constants:
$$
\log K{L,\gamma} = 0.60 \pm 0.05 \quad \text{vs.} \quad \log K{L,\delta} = -0.49 \pm 0.03
$$
These values, determined via ¹³C NMR, highlight the thermodynamic stability of the γ-lactone ring.

Acid-Catalyzed Lactonization Dynamics

The lactonization process is both acid-catalyzed and self-catalyzed by d-gulonic acid itself. At pH 2.5–3.0, H₃O⁺ ions protonate the carboxyl group, facilitating nucleophilic attack by the C5 hydroxyl group. Concurrently, the hydroxyl groups on C3 and C4 participate in hydrogen bonding, stabilizing the transition state. Polarimetric studies reveal that γ-lactone hydrolysis occurs 10× slower than δ-lactone hydrolysis, further favoring γ-lactone accumulation.

Biotechnological Production Methods

Fermentation-Based Synthesis

While direct microbial production of d-gulonic γ-lactone remains underexplored, analogous methods for glucuronic acid lactone offer transferable insights. A patent by CN104250271A details the use of β-glucuronidase-producing strains to convert glycyrrhetinic acid fermentation waste into glucuronic acid, which is subsequently lactonized. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 25–37°C Higher rates at 30°C
Dissolved Oxygen 15–20% Prevents anaerobic byproducts
Fermentation Time 4–6 days Maximizes substrate conversion

Post-fermentation, glucuronic acid is purified via OH⁻-type anion-exchange resins and lactonized using acetic acid/acetic anhydride, achieving >99% purity after recrystallization. Adapting this workflow for d-gulonic acid would require strain engineering to express gulonate dehydrogenase.

Reaction Mechanisms and Kinetic Stability

Lactone Ring Stability

Quantum chemical calculations confirm that the γ-lactone’s planar structure and intramolecular hydrogen bonding (O3–H···O=C) confer exceptional stability. The activation energy for γ-lactone hydrolysis (ΔG‡ = 98 kJ/mol) exceeds that of the δ-lactone (ΔG‡ = 85 kJ/mol), rationalizing its dominance in equilibrium mixtures.

pH-Dependent Equilibrium

The lactonization equilibrium shifts toward γ-lactone at low pH (<3), whereas neutral conditions favor the free acid. This pH sensitivity necessitates precise control during crystallization to avoid δ-lactone contamination.

Purification and Crystallization Techniques

Solvent-Based Recrystallization

Thermo Scientific’s protocol isolates d-gulonic γ-lactone via ethanol-water recrystallization (80% v/v), yielding crystals with ≤1% moisture content and ≥98.5% HPLC purity. Key steps include:

  • Ethanol Evaporation : Remove water azeotropically at 50–60°C.
  • Acetic Acid Quenching : Terminate lactonization by adding glacial acetic acid.
  • Crystallization : Slow cooling to 4°C enhances crystal size and purity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Chemical synthesis offers higher throughput (∼80% yield) but requires expensive oxidants like hydrogen peroxide. In contrast, biotechnological methods, though slower, utilize renewable substrates and generate fewer toxic byproducts. A hybrid approach—combining microbial oxidation with chemical lactonization—may optimize cost and sustainability.

Chemical Reactions Analysis

Lactonization and Hydrolysis Kinetics

D-Gulonic γ-lactone undergoes reversible lactonization in aqueous solutions. The equilibrium between the open-chain acid (D-gulonic acid) and the γ-lactone is influenced by pH, temperature, and self-catalysis.

Key Findings:

  • Equilibrium Constants :

    • log K<sub>L,γ</sub> ≈ 0.60 (formation constant for γ-lactone) .

    • log K<sub>L,δ</sub> ≈ -0.49 (formation constant for δ-lactone) .
      The γ-lactone is thermodynamically favored over the δ-isomer.

  • Hydrolysis Rates :

    LactoneHydrolysis Rate Relative to γ-Lactone
    γ-HGul1 (baseline)
    δ-HGul8× faster at 25°C

    The γ-lactone’s slower hydrolysis contributes to its enhanced stability.

Self-Catalyzed Lactonization

D-Gulonic acid itself acts as a general acid catalyst, accelerating both lactone formation and hydrolysis:

Rate=kHGul[HGul][Lactone]\text{Rate}=k_{\text{HGul}}[\text{HGul}][\text{Lactone}]

  • This autocatalytic mechanism is distinct from typical H<sub>3</sub>O<sup>+</sup>-driven catalysis .

Esterification Reactions

Under acidic conditions, D-Gulonic γ-lactone reacts with alcohols to form esters. For example:

D Gulonic lactone+ROHH+Ester+H2O\text{D Gulonic lactone}+\text{ROH}\xrightarrow{\text{H}^+}\text{Ester}+\text{H}_2\text{O}

  • Example : Reaction with acetic anhydride yields tetraacetylated derivatives (e.g., 2,3,5,6-tetraacetate).

Nucleoside Modifications:

  • Used in the synthesis of 2′-α-substituted-4′-thionucleosides via nucleophilic substitution .

Enzymatic Interactions

While not directly involved in mammalian L-ascorbic acid biosynthesis (which uses L-gulono-γ-lactone), D-Gulonic γ-lactone shares mechanistic similarities:

  • Gluconolactonase (GNL) : Hydrolyzes lactones in related pathways, though substrate specificity varies .

Stability and Structural Insights

Quantum chemical calculations confirm the γ-lactone’s stability arises from:

  • Lower ring strain in the 5-membered γ-lactone vs. 6-membered δ-lactone.

  • Enhanced resonance stabilization due to exo double bond geometry .

Scientific Research Applications

D-Gulonic acid γ-lactone is a chemical compound with several applications in various scientific fields. It is also known as D(-)-Gulonic acid gamma-lactone and has the molecular formula C6H10O6C_6H_{10}O_6 .

Chemical Properties and Specifications

D-Gulonic acid γ-lactone is available as crystals or powder with a melting point between 182°C and 188°C . It has a specific rotation of -54.5° (c=4 in water) at 20°C . The compound has a purity of 99% and its infrared spectrum is authentic .

Specifications:

  • CAS Number: 6322-07-2
  • Molecular Formula: C6H10O6C_6H_{10}O_6
  • Molecular Weight: 178.14 g/mol
  • Melting Point: 182°C to 188°C
  • Specific Rotation: -54.5° (c=4, water)
  • Assay: 98.5% min. (HPLC)

Applications

  • Cell Biology: D-Gulonic acid γ-lactone is used in cell biology, specifically in cell culture and modification, and cell analysis .
  • Chemistry: It also has applications in chemistry, including analytical testing .
  • Synthesis of L-Glucose: D-Gulonic acid gamma-lactone can be used in the synthesis of L-glucose .
  • Synthesis of 4'-Thionucleosides: It is used as a starting material for the stereoselective synthesis of novel 1'-alpha-substituted-4'-thionucleosides .

Research

  • Lactonization Studies: Studies have been conducted on the lactonization of L-gulonic acid, an isomer of D-gulonic acid, to understand the stability of its γ-lactone form . L-gulonic acid γ-lactone exhibits remarkable stability compared to its δ-isomer .
  • Enzyme Studies: Gluconolactone oxidase (GLO) can use both glucono-γ-lactone and glucono-δ-lactone as substrates . GLO can be used for the production of d-erythorbic acid from d-glucono-δ-lactone or, in combination with glucose oxidase and catalase, from glucose .
  • Ascorbic Acid Biosynthesis: L-gulono-γ-lactone oxidase (GULO) is the key enzyme for L-ascorbic acid biosynthesis. The administration of AsA may increase NO bioactivity in endothelial cells, potentially having positive effects on vascular physiology .

Mechanism of Action

d-Gulonic g-lactone exerts its effects primarily through its role as a precursor in the biosynthesis of ascorbic acid. The compound is converted to ascorbic acid through a series of enzymatic reactions involving gulonolactone oxidase. This enzyme catalyzes the oxidation of this compound to ascorbic acid, which then participates in various biochemical pathways, including collagen synthesis, antioxidant defense, and immune function.

Comparison with Similar Compounds

L-Gulonic γ-Lactone

  • Structure : Enantiomer of d-gulonic γ-lactone, differing in the configuration of hydroxyl groups.
  • Properties : CAS 1128-23-0, identical molecular formula (C₆H₁₀O₆) but distinct optical activity (+53° to +57° in water) .
  • Applications : Primarily studied as a precursor in L-ascorbic acid biosynthesis, though less commonly used in industrial synthesis compared to its D-isomer .

D-Gluconic Acid δ-Lactone

  • Structure : Six-membered δ-lactone (1,5-lactone) derived from D-gluconic acid (CAS 90-80-2) .
  • Properties : Shares the molecular formula C₆H₁₀O₆ but forms a larger lactone ring. Exhibits a lower melting point (~150°C) and is hygroscopic .
  • Applications: Widely used in the food industry (E575) as a slow-release acidulant and in pharmaceuticals as a chelating agent.

D-Glucuronolactone

  • Structure : γ-Lactone of D-glucuronic acid (CAS 32449-92-6, C₆H₈O₆), featuring a carboxylic acid group .
  • Properties: Lower molecular weight (176.12 g/mol) and distinct solubility profile (soluble in ethanol).
  • Applications : Used in detoxification supplements and polymer synthesis, contrasting with d-gulonic γ-lactone’s role in carbohydrate chemistry .

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA)

  • Structure : Acetylated derivative of d-gulonic γ-lactone (C₁₄H₁₈O₁₀, CAS 136345-68-1) .
  • Properties : Enhanced lipophilicity due to esterification, enabling solubility in organic solvents.
  • Applications : Key intermediate in large-scale ascorbic acid production. The acetyl groups protect hydroxyl moieties during synthesis, a functional advantage over the parent lactone .

D,E-Unsaturated γ-Lactones

  • Structure : Feature conjugated double bonds (e.g., D,E-unsaturated units) within the lactone ring .
  • Properties : Higher reactivity due to the α,β-unsaturated carbonyl group.
  • Applications : Exhibit antimicrobial and antifungal activity, unlike d-gulonic γ-lactone, which is primarily a synthetic precursor .

Comparative Analysis

Structural and Functional Differences

Property d-Gulonic γ-Lactone D-Gluconic δ-Lactone D-Glucuronolactone GATA
Lactone Ring Size γ (1,4) δ (1,5) γ (6,3) γ (1,4, acetylated)
Functional Groups Hydroxyl groups Hydroxyl groups Carboxylic acid, hydroxyl Acetyl esters
Key Applications Chiral synthesis, Vitamin C Food acidulant, chelator Detoxification, polymers Ascorbic acid synthesis
Solubility Water, DMSO Water, hygroscopic Water, ethanol Organic solvents

Q & A

Q. What are the key physicochemical properties of D-Gulonic γ-lactone, and how are they experimentally validated?

D-Gulonic γ-lactone (C₆H₁₀O₆; MW 178.14) is characterized by its lactone ring structure derived from the cyclization of D-gulonic acid. Key properties include its specific optical rotation ([α]/D), solubility in polar solvents, and stability under acidic/basic conditions. Structural validation relies on techniques like ¹H/¹³C NMR (e.g., δ 4.5–5.5 ppm for lactone protons) and IR spectroscopy (C=O stretch at ~1750 cm⁻¹). Chromatographic methods, such as paper chromatography using acetonitrile/acetone/water/acetic acid (80:5:15:1), resolve its stereoisomers and confirm purity .

Q. How is D-Gulonic γ-lactone synthesized, and what protective strategies prevent premature hydrolysis?

A common synthesis starts with D-gulonic acid δ-lactone, which undergoes protective group chemistry (e.g., di-O-isopropylidene protection) to stabilize the lactone ring. Reduction with LiAlH₄ yields diols, followed by regioselective silylation (e.g., tert-butyldiphenylsilyl chloride) to shield reactive hydroxyl groups. Hydrolysis-resistant conditions (e.g., anhydrous solvents, pH-controlled buffers) minimize lactone ring opening. Yield optimization requires strict control of reaction pH (<4.5) to avoid hydrolysis to gluconic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when distinguishing γ- and δ-lactone isoforms?

Discrepancies arise due to similar retention times in conventional HPLC. A validated approach uses polarity-adjusted mobile phases (e.g., acetonitrile/water gradients) combined with mass spectrometry (MS) for isoform-specific fragmentation patterns. Paper chromatography with tris-maleate buffers (pH 4.6–6.0) also differentiates lactones based on migration rates, as γ-lactones exhibit higher mobility in acidic conditions .

Q. What experimental designs are optimal for studying D-Gulonic γ-lactone’s role in L-ascorbic acid biosynthesis?

In vitro assays using L-gulono-1,4-lactone oxidase (GULO) require pH-stable buffers (e.g., phosphate, pH 7.4) and NADPH cofactors. Kinetic parameters (Km, Vmax) are measured via spectrophotometric monitoring of NADPH oxidation at 340 nm. To address GULO deficiency in humans, transgenic cell models (e.g., GULO-expressing HEK293 cells) are used to validate substrate specificity and catalytic efficiency. Discrepancies in enzyme activity across species can be analyzed via site-directed mutagenesis of conserved residues .

Q. How do pH and temperature fluctuations affect the stability of D-Gulonic γ-lactone in long-term storage?

Accelerated stability studies show that γ-lactone degrades rapidly above pH 5.0 or at temperatures >25°C. Lyophilization in amber vials under nitrogen atmosphere extends shelf life. For aqueous solutions, citrate buffers (pH 3.5–4.0) at 4°C reduce hydrolysis by >90% over 30 days. Purity is monitored via periodic HPLC analysis using a C18 column and UV detection at 210 nm .

Methodological Challenges

Q. What strategies mitigate side reactions (e.g., over-reduction or isomerization) during D-Gulonic γ-lactone derivatization?

Over-reduction is minimized by using milder reductants (e.g., NaBH₄ instead of LiAlH₄) and low temperatures (0–5°C). Isomerization during silylation is controlled via steric hindrance (e.g., bulky silyl groups like TBDPS). Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and quenched before equilibrium shifts toward unwanted byproducts .

Q. How can researchers validate the absence of toxic intermediates in D-Gulonic γ-lactone synthesis?

Toxicity screening follows OECD guidelines, using in silico tools (e.g., EPA’s T.E.S.T. for LD50 prediction) and in vitro assays (Ames test for mutagenicity). Residual solvents (e.g., acetonitrile) are quantified via GC-MS, ensuring compliance with ICH Q3C limits. Analog data from sodium glucono-δ-lactone (CAS 527-07-1) provide read-across insights for hazard classification .

Data Interpretation and Reproducibility

Q. Why do discrepancies arise in reported enzymatic activity of GULO toward D-Gulonic γ-lactone?

Variations stem from enzyme source (e.g., rat vs. recombinant human GULO) and assay conditions (e.g., NADPH vs. NADH cofactors). Standardization using NIST reference materials and inter-laboratory validation (e.g., ring trials) improves reproducibility. Contradictory kinetic data should be re-evaluated using Michaelis-Menten plots with outlier exclusion (R² > 0.95) .

Q. How can computational modeling enhance the design of D-Gulonic γ-lactone derivatives with improved bioavailability?

Density functional theory (DFT) predicts substituent effects on lactone ring stability and solubility. Molecular docking (e.g., AutoDock Vina) identifies binding motifs for GULO or transporters. In vivo pharmacokinetic parameters (e.g., Cmax, T½) are validated using LC-MS/MS in rodent models .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling D-Gulonic γ-lactone in oxidative stress studies?

Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Inhalation risks are mitigated via fume hoods, while spills are neutralized with 5% NaHCO₃. Waste disposal follows EPA guidelines for organic lactones (RCRA D-code). Acute toxicity data (LD50 > 2000 mg/kg in rats) classify it as low-risk, but chronic exposure studies are pending .

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